molecular formula C9H9F3O2 B1520504 (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1567738-33-3

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1520504
M. Wt: 206.16 g/mol
InChI Key: RFESEZYNEIOJHS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as 1R-TFMPE, is an organic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. This compound belongs to a class of compounds called trifluoromethoxyphenylethanols, which are characterized by a phenyl group connected to an ethan-1-ol group and three fluorine atoms attached to the phenyl group. This compound has been studied for its potential uses in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Catalytic Applications

The compound (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been researched for its catalytic applications. Notably, it's an integral part of a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. The process uses recombinant Escherichia coli cells and showcases excellent enantioselectivity. It's notable for its use of a polar organic solvent-aqueous medium to overcome the limitations of poor solubility of non-natural substrates, leading to significant improvements in yield and reaction time (Chen et al., 2019).

Chemical Synthesis and Properties

In chemical synthesis, (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is part of the study of various complexes and reactions. For instance, its structural components have been used in the study of Ruthenium(II) complexes with optically active ligands, examining the complexes' catalytic activity in asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997). Furthermore, the compound has been part of studies exploring the formation of various oligomers and polymers, investigating molecular structures and the effects of different substituents on reaction pathways and product formation (Allcock et al., 1991).

Photocatalysis and Organic Synthesis

In the realm of photocatalysis and organic synthesis, research has looked into the photocatalytic activities of certain compounds for reactions like the photoreduction of water and the photooxidation of benzene to phenol. The compound's structural elements are key in these processes, contributing to the understanding of the catalytic mechanisms and potential applications in areas like materials chemistry and environmental remediation (Maruo et al., 1992).

properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESEZYNEIOJHS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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